molecular formula C45H70N12O12S2 B14458275 Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- CAS No. 70232-18-7

Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-

Cat. No.: B14458275
CAS No.: 70232-18-7
M. Wt: 1035.2 g/mol
InChI Key: PRPLZOFBGSWCED-SHEQQOOASA-N
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Description

Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, is a modified form of the naturally occurring peptide hormone oxytocin. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and the period after childbirth . The modified version, (N(4), N(4)-dimethyl-asn)(5)-, involves the dimethylation of the asparagine residue at the fifth position, which can alter its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin and its analogs, including (N(4), N(4)-dimethyl-asn)(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of oxytocin analogs involves large-scale SPPS, followed by purification and lyophilization. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxytocin and its analogs can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine residues can be oxidized or reduced.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

    Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various oxytocin analogs with modified biological activities and stability profiles .

Scientific Research Applications

Mechanism of Action

Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling pathways result in various physiological effects, including uterine contractions and milk ejection .

Comparison with Similar Compounds

Oxytocin is structurally similar to other neuropeptides like vasopressin, which also has a cyclic nonapeptide structure. oxytocin and vasopressin have different amino acid sequences and physiological functions. Oxytocin primarily influences social bonding and reproductive functions, while vasopressin regulates water retention and blood pressure .

List of Similar Compounds

Properties

CAS No.

70232-18-7

Molecular Formula

C45H70N12O12S2

Molecular Weight

1035.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H70N12O12S2/c1-7-24(4)37-44(68)50-28(14-15-34(47)59)40(64)52-31(19-36(61)56(5)6)41(65)54-32(22-71-70-21-27(46)38(62)51-30(42(66)55-37)18-25-10-12-26(58)13-11-25)45(69)57-16-8-9-33(57)43(67)53-29(17-23(2)3)39(63)49-20-35(48)60/h10-13,23-24,27-33,37,58H,7-9,14-22,46H2,1-6H3,(H2,47,59)(H2,48,60)(H,49,63)(H,50,68)(H,51,62)(H,52,64)(H,53,67)(H,54,65)(H,55,66)/t24-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1

InChI Key

PRPLZOFBGSWCED-SHEQQOOASA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N

Origin of Product

United States

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